molecular formula C7H11NO2 B6612511 (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol CAS No. 53064-42-9

(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol

Cat. No. B6612511
CAS RN: 53064-42-9
M. Wt: 141.17 g/mol
InChI Key: GTRNETLYKHDQCC-UHFFFAOYSA-N
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Description

(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol, also known as EMO, is a type of synthetic organic compound. It is a highly versatile compound that has a wide range of applications in the field of organic chemistry. EMO is used as a building block for the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of polymers, catalysts, and other materials. In addition, EMO has been used in the production of certain pharmaceuticals and other compounds for medical applications.

Mechanism of Action

The mechanism of action of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol is still not fully understood. However, it is believed that (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol acts as a catalyst in the condensation reaction of ethyl acetate and formaldehyde. The reaction is believed to proceed in two steps. In the first step, ethyl acetate is converted into ethyl alcohol and formaldehyde. In the second step, the ethyl alcohol and formaldehyde are condensed to form (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol are still not fully understood. However, it is believed that (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol may act as a catalyst in the condensation reaction of ethyl acetate and formaldehyde. In addition, (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol may act as an antioxidant, as it is known to reduce the formation of free radicals.

Advantages and Limitations for Lab Experiments

The main advantage of using (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol in laboratory experiments is its high efficiency and yield. The reaction is highly efficient and produces a high yield of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol. In addition, (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol is a highly versatile compound and can be used in the synthesis of various organic compounds. However, the mechanism of action of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol is still not fully understood, and further research is needed to understand the biochemical and physiological effects of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol.

Future Directions

Future research should focus on understanding the mechanism of action of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol and its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol in the synthesis of various organic compounds. Additionally, research should be conducted to explore the potential of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol as an antioxidant and to assess its potential toxicity. Finally, research should be conducted to develop new and improved methods for the synthesis of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol.

Synthesis Methods

(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol is synthesized by the condensation reaction of ethyl acetate and formaldehyde. The reaction is catalyzed by a base, such as potassium hydroxide. The reaction proceeds in two steps. In the first step, ethyl acetate is converted into ethyl alcohol and formaldehyde. In the second step, the ethyl alcohol and formaldehyde are condensed to form (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol. This reaction is highly efficient and produces a high yield of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol.

Scientific Research Applications

(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol has been widely used in scientific research. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol has been used in the production of certain pharmaceuticals and other compounds for medical applications.

properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-7-6(4-9)5(2)10-8-7/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRNETLYKHDQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-5-methylisoxazol-4-yl)methanol

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